Monoammonium L-glutamate

Sodium Reduction Sensory Science Food Formulation

Formulators aiming to reduce sodium often compromise on umami intensity. Monoammonium L-glutamate (MAG) provides a sodium-free alternative that matches MSG taste profile while enabling 25-100% NaCl reduction in complex matrices such as beef burgers and requeijão cheese. • Sodium-free (0% Na) vs. 12.3% Na in MSG • Superior salty taste enhancement validated in comparative studies • GRAS & EU-approved food additive (E624) with reliable supply chain. Ideal for clean-label, low-sodium, and 'No Added MSG' formulations.

Molecular Formula C5H12N2O4
Molecular Weight 164.16 g/mol
CAS No. 7558-63-6
Cat. No. B1343928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoammonium L-glutamate
CAS7558-63-6
Molecular FormulaC5H12N2O4
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N.N
InChIInChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3/t3-;/m0./s1
InChIKeyPHKGGXPMPXXISP-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water;  practically insoluble in ethanol or ether

Structure & Identifiers


Interactive Chemical Structure Model





Monoammonium L-glutamate Properties & Specifications


Monoammonium L-glutamate (MAG, E624), with CAS number 7558-63-6, is the monoammonium salt of the amino acid L-glutamic acid [1]. It is a white, odorless, crystalline powder with a characteristic savory taste (umami) . It is freely soluble in water (yielding a 5% aqueous solution with a pH of 6.0-7.0) but practically insoluble in common organic solvents like ethanol and ether [2]. This compound is primarily used as a flavor enhancer and salt substitute in food products and is generally recognized as safe (GRAS) by the U.S. FDA (21 CFR 182.1500) [3].

Monoammonium L-glutamate vs. Other Glutamates


Substituting Monoammonium L-glutamate with other common glutamate salts, such as Monosodium Glutamate (MSG, E621) or Monopotassium Glutamate (MPG, E622), is scientifically unjustified due to significant differences in their performance characteristics, particularly in sodium reduction applications [1]. The cation (ammonium vs. sodium vs. potassium) directly influences the compound's ability to enhance salty taste perception, with direct comparative studies showing MAG can outperform MSG in specific food matrices for sodium chloride reduction [2]. Furthermore, the counter-ion determines the final product's sodium and potassium content, making MAG the preferred choice for low-sodium or sodium-free formulations, a critical factor in product development that simple in-class substitution would overlook [3].

Monoammonium L-glutamate Comparative Evidence


Salty Taste Enhancement in Beef and Cheese

In a head-to-head study, Monoammonium glutamate (MAG) demonstrated significantly greater efficiency than both Monosodium glutamate (MSG) and Disodium guanylate (GMP) in intensifying salty taste in complex food matrices. Specifically, MAG outperformed MSG and GMP in beef burgers and requeijão cheese across a wide range of sodium chloride reductions (25%, 50%, 75%, and 100%) [1]. The study found that MSG, however, was more efficient in shoestring potatoes, highlighting the matrix-dependent nature of performance [1].

Sodium Reduction Sensory Science Food Formulation

Umami Perception Parity with MSG

A comparative study evaluating the temporal profile of flavor enhancers found that the intensity and temporal perception of umami taste were statistically similar between MAG and MSG [1]. Both glutamates also showed a greater capacity to enhance salty taste compared to nucleotides (IMP and GMP) across various sodium chloride reduction levels [1]. This establishes MAG as a functional equivalent to MSG for umami delivery, without compromising on the expected taste profile.

Umami Taste Sensory Science Flavor Chemistry

Sodium Reduction vs. MSG

Monoammonium glutamate (MAG) is an ammonium salt, containing no sodium [1]. Its primary industrial application is as an effective, low-sodium flavor enhancer in low-salt products [2]. In contrast, the closest analog, Monosodium glutamate (MSG), contains approximately 12.3% sodium by weight [3]. Substituting MSG with MAG on an equimolar basis allows for a direct and quantifiable reduction in total sodium content of the final product, which is a critical procurement specification for health-conscious food brands.

Sodium Reduction Food Formulation Clean Label

Monoammonium L-glutamate Applications


Low-Sodium Processed Meats and Dairy

Monoammonium glutamate (MAG) is the optimal choice for formulators seeking to reduce sodium in complex matrices like beef burgers and requeijão cheese. Evidence demonstrates MAG provides superior salty taste enhancement compared to both MSG and GMP in these specific products, enabling significant NaCl reduction (25-100%) without compromising flavor [1].

Clean-Label No-Added-MSG Formulations

MAG serves as a direct functional replacement for MSG, delivering a comparable umami taste and temporal profile [2]. However, as an ammonium salt, it contains no sodium, allowing manufacturers to achieve verifiable sodium reduction (approx. 12.3% sodium by weight vs. MSG) [3]. This makes it a strategic ingredient for products marketed with 'No Added MSG' or specific sodium content claims.

Neuroscience Glutamate Receptor Agonist

In neuroscience, Monoammonium L-glutamate is utilized as an agonist at kainate, NMDA, and quisqualate glutamatergic receptors, serving as an excitatory amino acid neurotransmitter . Researchers can procure high-purity grades (≥99%) from reputable vendors for use in cell culture, enzyme substrate, or receptor ligand studies, ensuring reliable and reproducible results in experiments related to synaptic transmission and plasticity [4].

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